Deoxymikanolide

Description

Properties

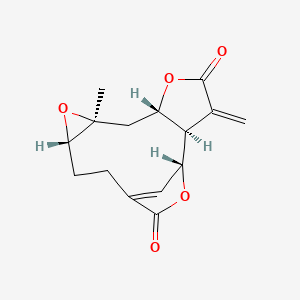

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(1R,2R,6S,8S,10S)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione |

InChI |

InChI=1S/C15H16O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h5,9-12H,1,3-4,6H2,2H3/t9-,10+,11+,12+,15+/m1/s1 |

InChI Key |

XASRCIGCTSZFAS-SQRMYFJTSA-N |

SMILES |

CC12CC3C(C4C=C(CCC1O2)C(=O)O4)C(=C)C(=O)O3 |

Isomeric SMILES |

C[C@]12C[C@H]3[C@H]([C@H]4C=C(CC[C@@H]1O2)C(=O)O4)C(=C)C(=O)O3 |

Canonical SMILES |

CC12CC3C(C4C=C(CCC1O2)C(=O)O4)C(=C)C(=O)O3 |

Synonyms |

(1,10-epoxy-4,11(13)-germacradiene12,8-15,6-diolide) deoxy-mikanolide deoxymikanolide |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Deoxymikanolide has been identified as a potent antibacterial agent. A study demonstrated that it adversely affected the physiology and ultrastructure of Ralstonia solanacearum, a pathogenic bacterium. The treatment with this compound led to increased electric conductivity, elevated levels of reactive oxygen species (ROS), and significant inhibition of antioxidant enzyme activities within the bacterial cells. These findings suggest that this compound disrupts bacterial metabolism and induces oxidative stress, ultimately leading to cell death .

Trypanosoma cruzi

This compound exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it has low inhibitory concentrations against trypomastigotes and amastigotes, with selectivity indices indicating its potential as a therapeutic agent. In vivo experiments demonstrated that this compound reduced parasitemia and associated weight loss in infected mice, with a survival rate of 70% compared to 0% in control groups . The compound's mechanism involves thiol blocking and mitochondrial dysfunction, leading to increased oxidative stress within the parasites .

Leishmania braziliensis

In addition to its activity against Trypanosoma cruzi, this compound has shown efficacy against Leishmania braziliensis. The compound inhibited promastigote growth with promising IC50 values, indicating its potential for treating leishmaniasis .

Antitumor Properties

Research indicates that extracts from Mikania micrantha, which contain this compound, possess antitumor activity. In vitro studies on human cancer cell lines (K562 and HeLa) demonstrated that these extracts inhibited cell proliferation and induced apoptosis. The aqueous extract was particularly effective in enhancing immune responses in mice, suggesting that this compound may contribute to the anticancer effects observed .

Summary Table of Biological Activities

| Activity | Target Organism | IC50 (μg/mL) | Selectivity Index | Notes |

|---|---|---|---|---|

| Antibacterial | Ralstonia solanacearum | Not specified | Not specified | Alters cell morphology and physiology |

| Antiparasitic | Trypanosoma cruzi | 0.08 (epimastigotes) | 54 | Reduces parasitemia in vivo |

| Antiparasitic | Leishmania braziliensis | 11.5 | Not specified | Effective against promastigotes |

| Antitumor | K562 (human leukemia) | Not specified | Not specified | Induces apoptosis in cancer cells |

Preparation Methods

Solvent Selection and Maceration

The powdered plant material undergoes maceration using polar solvents to solubilize sesquiterpene lactones. Ethanol-water mixtures (70:30 v/v) are commonly employed for initial extraction due to their efficacy in dissolving both polar and moderately nonpolar compounds. For instance, a study on M. variifolia utilized 70% ethanol to produce a crude extract, which was subsequently partitioned with hexane and dichloromethane (DCM) to isolate nonpolar constituents.

Sequential Partitioning

The ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

-

Hexane : Removes waxes and lipids.

-

Dichloromethane (DCM) : Extracts sesquiterpene lactones, including this compound.

-

Ethyl acetate (EtOAc) and n-butanol : Capture more polar metabolites.

In one protocol, the DCM fraction of M. micrantha yielded 3.6% crude extract after vacuum evaporation, which was further refined through column chromatography.

Purification Techniques

Column Chromatography

The DCM fraction is subjected to silica gel column chromatography using gradient elution with DCM:EtOAc or hexane:EtOAc mixtures. For example:

Table 1: Chromatographic Conditions for this compound Isolation

| Plant Species | Column Stationary Phase | Eluent Gradient | Key Fractions |

|---|---|---|---|

| M. variifolia | Silica gel 60 (230–400 mesh) | DCM:EtOAc (100:0 → 0:100) | DCM:EtOAc (3:7) |

| M. micrantha | Silica gel 60 F254 | Hexane:EtOAc (1:1) | DCM:EtOAc (95:5–90:10) |

Preparative Thin-Layer Chromatography (TLC)

Residual impurities in chromatographic fractions are resolved using preparative TLC. Silica gel plates developed with hexane:EtOAc (1:1) effectively separate this compound from structurally similar lactones.

Structural Modification and Derivative Synthesis

While this compound is predominantly isolated from natural sources, chemical modifications have been explored to enhance its bioactivity.

Hydrogenation Reactions

Catalytic hydrogenation of mikanolide (a precursor) over palladium/carbon (Pd/C) under hydrogen gas (15–20 psi) produces this compound via reduction of α,β-unsaturated lactone moieties. For example:

Acid-Catalyzed Rearrangements

Refluxing mikanolide with hydrochloric acid (HCl) in methanol induces rearrangements, though this method primarily generates derivatives rather than this compound itself.

Analytical Characterization

Spectroscopic Identification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) quantifies this compound purity (>95%) and distinguishes it from co-isolated lactones.

Table 2: HPLC Parameters for this compound Analysis

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time |

|---|---|---|---|---|

| Phenomenex Kinetex XB-C18 | Acetonitrile:Water (0–100%) | 1 mL/min | 210 nm | 22.5 min |

Challenges and Optimization Strategies

Low Natural Abundance

This compound constitutes <0.03% of dry plant material in M. variifolia, necessitating large-scale extractions (500 g plant → 18 g crude extract).

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Deoxymikanolide, and how can researchers optimize yield and purity in laboratory settings?

- This compound synthesis typically involves [insert specific pathways, e.g., lactonization or cycloaddition]. To optimize yield, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor progress via TLC or HPLC. Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel gradients. For reproducibility, document all procedural deviations and validate purity via melting point analysis and NMR spectral consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy (±3 ppm), while - and -NMR identify lactone ring protons (δ 4.5–5.5 ppm) and carbonyl carbons (δ 170–180 ppm). IR spectroscopy verifies ester C=O stretches (~1740 cm). Researchers should cross-reference spectral data with published analogs to resolve ambiguities in stereochemistry .

Q. How should researchers design initial biological activity screens for this compound to ensure reproducibility across different cell lines or model organisms?

- Use standardized cell lines (e.g., HEK293, MCF-7) with clear passage numbers and culture conditions. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Replicate experiments at least three times, and validate results using orthogonal assays (e.g., ATP-based viability and apoptosis markers). Predefine significance thresholds (e.g., p < 0.05) and account for batch effects in reagents .

Advanced Research Questions

Q. What experimental approaches can elucidate the mechanism of action of this compound at the molecular level, particularly in complex biological systems?

- Combine target-agnostic methods (thermal proteome profiling or CRISPR-Cas9 screens) with molecular docking simulations to predict protein binding partners. Validate hits using surface plasmon resonance (SPR) or microscale thermophoresis (MST). For in vivo relevance, employ knock-out models or siRNA silencing in disease-relevant contexts (e.g., cancer xenografts). Triangulate data with transcriptomic profiling (RNA-seq) to identify downstream pathways .

Q. How can researchers resolve contradictions in this compound bioactivity data obtained from different experimental models or assay conditions?

- Conduct meta-analyses to identify confounding variables (e.g., cell density, serum concentration). Use factorial experimental designs to test interactions between critical parameters. If discrepancies persist, apply sensitivity analysis or machine learning (e.g., random forests) to rank variable importance. Report negative results transparently and provide raw datasets for independent validation .

Q. What strategies are effective for designing this compound analogs with enhanced selectivity, and how should structure-activity relationship (SAR) studies be structured?

- Prioritize substituents at the C-8 and C-9 positions for SAR exploration. Use computational tools (Molecular Dynamics, QSAR) to predict binding affinity and off-target risks. Synthesize analogs iteratively, testing each batch for cytotoxicity (normal vs. cancer cells) and target engagement (e.g., Western blot for pathway inhibition). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize leads for preclinical testing .

Methodological Guidelines

- Data Interpretation : Differentiate artifacts from true signals by repeating experiments with independent batches and including technical replicates. Use Bland-Altman plots for assay variability assessment .

- Ethical Reporting : Adhere to the Beilstein Journal’s standards for supplementary data, ensuring raw spectra and statistical code are archived .

- Literature Integration : Cite primary sources for analogs and mechanistic hypotheses, avoiding overreliance on review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.